Eltrombopag olamine

Description

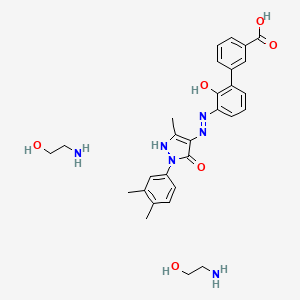

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMJHIKGMVJYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496775-62-3 | |

| Record name | Eltrombopag olamine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTROMBOPAG OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eltrombopag Olamine's Mechanism of Action in Megakaryocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag olamine is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] Unlike endogenous thrombopoietin (TPO) and other TPO-R agonists like romiplostim, which bind to the extracellular domain of the c-Mpl receptor, eltrombopag interacts with the transmembrane domain.[2][3] This interaction initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying eltrombopag's effects on megakaryocyte differentiation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Eltrombopag's Interaction with the c-Mpl Receptor

Eltrombopag's unique mechanism of action begins with its binding to the transmembrane domain of the c-Mpl receptor, a member of the cytokine receptor superfamily expressed on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1][6] This binding is distinct from that of endogenous TPO and romiplostim, which interact with the extracellular domain of the receptor.[3] This differential binding site allows for a non-competitive interaction with endogenous TPO, potentially leading to additive effects on megakaryopoiesis.

The binding of eltrombopag induces a conformational change in the c-Mpl receptor, leading to its dimerization and the subsequent activation of intracellular signaling cascades.[7] This activation is crucial for initiating the downstream events that drive megakaryocyte proliferation and maturation.

Downstream Signaling Pathways

Upon activation of the c-Mpl receptor by eltrombopag, a network of intracellular signaling pathways is triggered, leading to the promotion of megakaryocyte differentiation and platelet production. The key pathways involved are the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.

JAK/STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are pre-associated with the intracellular domain of the c-Mpl receptor.[7] Eltrombopag-induced receptor dimerization brings the JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation.[8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular tail of the c-Mpl receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][5]

Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus.[4][5] In the nucleus, STAT dimers act as transcription factors, binding to the promoter regions of target genes involved in megakaryocyte proliferation, differentiation, and survival.[5]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade activated by eltrombopag.[4][5] This pathway is typically associated with cell proliferation and differentiation. The activation of the MAPK/ERK pathway by eltrombopag contributes to the expansion of the megakaryocyte progenitor pool.

PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is also engaged following eltrombopag binding to the c-Mpl receptor.[4][5] This pathway is primarily involved in cell survival and inhibition of apoptosis, ensuring the viability of differentiating megakaryocytes.

The balanced activation of the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways by eltrombopag is thought to be crucial for its ability to promote the full maturation of megakaryocytes and subsequent platelet production, in contrast to other thrombopoietic agents that may show a bias towards proliferation of immature megakaryocytes.[4][5]

Data Presentation

The following tables summarize the quantitative data from in vitro and ex vivo studies investigating the effects of eltrombopag on megakaryocyte differentiation and platelet production.

Table 1: In Vitro Dose-Response of Eltrombopag on Megakaryocyte Differentiation

| Eltrombopag Concentration (ng/mL) | Megakaryocyte Output (Fold Increase vs. Control) | Percentage of CD61+/CD42b+ Megakaryocytes | Proplatelet-Forming Megakaryocytes (Fold Increase vs. Control) | Reference |

| 50 | No significant effect | - | - | [9] |

| 100 | No significant effect | - | - | [9] |

| 200 | Significant increase | High | - | [9] |

| 500 | 2-fold increase (vs. 200 ng/mL) | High | 4-fold increase | [7][9] |

| 2000 | 3-fold increase (vs. 200 ng/mL) | High | - | [9] |

Table 2: Comparison of Eltrombopag and Romiplostim on Megakaryopoiesis

| Feature | Eltrombopag | Romiplostim | Reference |

| Binding Site on c-Mpl | Transmembrane Domain | Extracellular Domain | [3] |

| Effect on Megakaryocytes | Promotes maturation and proplatelet formation | Primarily increases proliferation of immature megakaryocytes | [4][5] |

| AKT/ERK Activation | Balanced activation | Unbalanced activation (stronger AKT, milder ERK) | [4][5] |

Table 3: Clinical Trial Data for Eltrombopag in Immune Thrombocytopenia (ITP)

| Study | Patient Population | Eltrombopag Dose | Primary Endpoint | Result | Reference |

| Phase III Trial | Adults with chronic ITP | 50 mg/day | Platelet count ≥50,000/µL at day 43 | 59% of patients on eltrombopag vs. 16% on placebo achieved the endpoint | [2] |

| EXTEND Study | Adults with chronic ITP | Median 50 mg/day | Sustained platelet count ≥50 x 10⁹/L | 85.8% of patients achieved a platelet count ≥50 x 10⁹/L at least once | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of eltrombopag on megakaryocyte differentiation.

In Vitro Differentiation of Megakaryocytes from Human CD34+ Cells

This protocol describes the culture of human CD34+ hematopoietic stem and progenitor cells to generate mature megakaryocytes.

Materials:

-

Human CD34+ cells (from cord blood, bone marrow, or mobilized peripheral blood)

-

Serum-free expansion medium (e.g., StemSpan™ SFEM)

-

Recombinant human thrombopoietin (TPO)

-

Recombinant human stem cell factor (SCF) - optional for initial expansion

-

This compound

-

Cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved human CD34+ cells according to the supplier's instructions.

-

Culture the CD34+ cells in serum-free expansion medium supplemented with TPO (e.g., 50 ng/mL) and optionally SCF (e.g., 25 ng/mL) for the initial 3-4 days to expand the progenitor population.

-

On day 4, wash the cells and resuspend them in fresh serum-free medium containing TPO (e.g., 50 ng/mL).

-

Aliquot the cell suspension into different wells of a culture plate.

-

Add eltrombopag at various concentrations (e.g., 50, 100, 200, 500, 2000 ng/mL) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control with TPO alone.

-

Culture the cells for an additional 7-10 days, with media changes every 3-4 days.

-

At the end of the culture period (typically day 11-14), harvest the cells for downstream analysis.

Flow Cytometry Analysis of Megakaryocyte Ploidy and Surface Markers

This protocol allows for the quantification of megakaryocyte maturation and ploidy.

Materials:

-

Cultured megakaryocytes

-

Phosphate-buffered saline (PBS)

-

Fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™)

-

Fluorochrome-conjugated antibodies against megakaryocyte surface markers (e.g., anti-CD41-FITC, anti-CD61-PE, anti-CD42b-APC)

-

DNA staining solution (e.g., Propidium Iodide or DAPI)

-

RNase A

-

Flow cytometer

Procedure:

-

Harvest the cultured megakaryocytes and wash them with PBS.

-

For surface marker staining, resuspend the cells in PBS containing the fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with PBS to remove unbound antibodies.

-

For ploidy analysis, fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at 4°C.

-

Wash the cells with a permeabilization wash buffer.

-

Resuspend the cells in a DNA staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Gate on the CD41/CD61 positive population to analyze the expression of the mature megakaryocyte marker CD42b and to determine the DNA content (ploidy) based on the intensity of the DNA stain.

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol is used to detect the activation of key signaling proteins in response to eltrombopag.

Materials:

-

Cultured megakaryocytes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against phosphorylated and total forms of STAT3, STAT5, AKT, and ERK1/2

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Starve the cultured megakaryocytes in a cytokine-free medium for 4-6 hours.

-

Stimulate the cells with eltrombopag at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal loading, strip the membrane and re-probe with an antibody against the total form of the protein.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Eltrombopag signaling pathways in megakaryocyte differentiation.

Caption: Experimental workflow for studying eltrombopag's effects.

Caption: Logical flow of eltrombopag's mechanism of action.

Conclusion

This compound represents a significant therapeutic advance for the treatment of thrombocytopenia. Its unique mechanism of action, centered on the activation of the c-Mpl receptor via its transmembrane domain, triggers a balanced signaling cascade that effectively promotes the entire spectrum of megakaryopoiesis, from progenitor cell proliferation to the formation of mature, platelet-releasing megakaryocytes. The in-depth understanding of these molecular pathways, supported by robust experimental data, is crucial for the continued development and optimization of thrombopoietic therapies. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in their efforts to further unravel the complexities of megakaryocyte differentiation and to develop novel treatments for platelet disorders.

References

- 1. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bidirectional inefficacy or intolerability of thrombopoietin receptor agonists: new data and a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Response of Eltrombopag in immune thrombocytopenia and acquired idiopathic aplastic anemia: A single-center experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Eltrombopag Olamine Signaling in Hematopoietic Stem Cells: A Dual-Mechanism Activation Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which Eltrombopag olamine activates signaling pathways in hematopoietic stem cells (HSCs). Eltrombopag, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, has demonstrated significant efficacy in treating bone marrow failure syndromes like aplastic anemia, extending beyond its initial indication for thrombocytopenia.[1][2] Its clinical success in promoting multilineage hematopoiesis suggests a profound effect on the earliest stages of blood cell production, at the level of the hematopoietic stem cell.[1][3]

Emerging research reveals a fascinating dual mechanism of action. Eltrombopag not only stimulates the canonical TPO-R signaling cascade but also acts independently of this receptor through intracellular iron chelation, inducing a distinct metabolic reprogramming that enhances HSC function.[3][4] This guide will dissect these pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the complex signaling networks.

Thrombopoietin Receptor (TPO-R)-Dependent Signaling Pathway

Eltrombopag acts as a TPO-R agonist, but its interaction with the receptor, also known as c-Mpl, is distinct from that of endogenous thrombopoietin (TPO). While TPO binds to the extracellular domain, Eltrombopag interacts with the transmembrane domain of the c-Mpl receptor.[5][6][7] This binding initiates a conformational change that activates the receptor and triggers downstream signaling cascades critical for HSC survival, proliferation, and differentiation.[7][8] The primary pathways activated are JAK-STAT, PI3K/AKT, and MAPK/ERK.[2][7][9]

1.1. The JAK-STAT Pathway

Upon Eltrombopag binding to c-Mpl, the associated Janus kinase 2 (JAK2) molecules are brought into proximity, leading to their autophosphorylation and activation.[8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of c-Mpl, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[8][10][11] Once recruited, STATs are phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[11]

Studies in human CD34+ cells show that Eltrombopag induces a slower, but more sustained, phosphorylation of STAT5 compared to the rapid and transient signal induced by TPO.[12][13] This difference in kinetics may contribute to its distinct biological effects.

1.2. The PI3K/AKT and MAPK/ERK Pathways

Activation of the c-Mpl receptor by Eltrombopag also leads to the stimulation of the PI3K/AKT and Ras/MAPK/ERK pathways.[9][10][14] These pathways are crucial for promoting cell survival, proliferation, and differentiation. Research indicates that Eltrombopag promotes a balanced and dose-dependent phosphorylation of both AKT and ERK1/2, which is essential for proper megakaryocyte differentiation and proplatelet formation.[10][14] In contrast to TPO, Eltrombopag has been shown to induce higher levels of phosphorylation of both AKT and ERK.[10][14] However, some studies in specific cell populations have noted that Eltrombopag may not stimulate the AKT pathway as robustly as TPO.[12][15]

TPO-R-Independent Signaling: Iron Chelation

A groundbreaking discovery revealed that Eltrombopag stimulates HSCs through a mechanism entirely independent of the TPO receptor: intracellular iron chelation.[3][4] Eltrombopag is a potent iron chelator that reduces the intracellular labile iron pool, which is essential for stem cell maintenance.[3][16] This action triggers a distinct molecular and metabolic reprogramming in HSCs.

This TPO-R-independent effect was demonstrated in studies using mouse models where Eltrombopag does not activate the murine TPO-R, yet still stimulated HSC self-renewal.[3][4] Furthermore, pre-loading cells with iron completely prevented the stem-cell-stimulatory effects of Eltrombopag.[3][16] This mechanism is particularly relevant in iron-overload conditions and may explain Eltrombopag's efficacy in bone marrow failure states beyond simple TPO-R agonism.

The reduction in intracellular iron leads to:

-

Metabolic Reprogramming: A shift away from glycolysis and towards increased lipid and protein catabolism.[4][16]

-

Enhanced Stem Cell Function: Increased self-renewal of HSCs and preservation of their function under cellular stress, such as during transplantation or cytotoxic treatment.[4]

-

Reduced Reactive Oxygen Species (ROS): By chelating iron, Eltrombopag can decrease iron-induced reactive oxygen species, protecting cells from oxidative damage.[12]

Data Presentation: Quantitative Analysis of Signaling Activation

The following tables summarize quantitative data on the effects of Eltrombopag on HSC signaling and proliferation from various studies.

Table 1: Phosphorylation of Key Signaling Proteins in Megakaryocytes Data adapted from studies on in vitro differentiated megakaryocytes.

| Signaling Protein | Treatment (Day 13) | Fold Increase vs. Control (rHuTPO 10 ng/ml) | Reference |

| p-AKT | Eltrombopag (500 ng/ml) | Significantly Increased | [10] |

| Eltrombopag (2000 ng/ml) | Significantly Increased | [10] | |

| p-ERK1/2 | Eltrombopag (500 ng/ml) | Significantly Increased | [10] |

| Eltrombopag (2000 ng/ml) | Significantly Increased | [10] | |

| p-STAT3 | Eltrombopag (200-2000 ng/ml) | Dose-dependent Increase | [10] |

| p-STAT5 | Eltrombopag (200-2000 ng/ml) | Dose-dependent Increase | [10] |

Table 2: Hematologic Response in Refractory Aplastic Anemia Patients Data from a Phase 2 clinical trial (n=25 patients) after 12 weeks of Eltrombopag treatment.[1]

| Lineage | Response Criteria | Number of Responders | Median Increase |

| Platelets | Transfusion independence | 9 of 25 (36%) | 44,000 /mm³ |

| Erythroid | Hemoglobin increase >1.5 g/dL | 6 of 25 (24%) | 4.4 g/dL |

| Neutrophils | Absolute count increase >500/mm³ | 9 of 25 (36%) | 1,350 /mm³ |

| Any Lineage | Hematologic Response | 11 of 25 (44%) | N/A |

Table 3: Effect of Eltrombopag on Hematopoietic Progenitor Cell Populations Data from a study comparing patients treated with Eltrombopag + Cyclosporine vs. IST alone.[17]

| Cell Population | Treatment Group | Finding | p-value |

| Multipotent Progenitors (MPP) | Eltrombopag + IST | Significantly more MPP cells | 0.026 |

| IST alone | Baseline | ||

| CD34+ cells | Eltrombopag + IST | Similar number | Not significant |

| IST alone | Baseline |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of Eltrombopag.

4.1. Protocol: Western Blotting for Phosphorylated Signaling Proteins

Objective: To determine the activation status of JAK-STAT, AKT, and ERK pathways by measuring the levels of their phosphorylated forms in HSCs following Eltrombopag treatment.

Methodology:

-

Cell Culture and Starvation: Culture human CD34+ hematopoietic progenitor cells. Prior to stimulation, cytokine-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.[18]

-

Stimulation: Stimulate the starved cells with Eltrombopag (e.g., 2000 ng/mL) or recombinant human TPO (rHuTPO, e.g., 10 ng/mL) as a positive control for various time points (e.g., 5, 20, 60 minutes) at 37°C.[18]

-

Cell Lysis: Immediately terminate the stimulation by placing the cells on ice and lysing them with a radioimmunoprecipitation assay (RIPA) buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4, leupeptin).[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 10-12% SDS-polyacrylamide gel.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[18][19]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-STAT5, anti-p-AKT, anti-p-ERK1/2) and antibodies for the total forms of these proteins as loading controls.[18][20]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[19]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[20] Quantify band intensity using densitometry software.

4.2. Protocol: Flow Cytometry for HSC Population Analysis

Objective: To identify and quantify hematopoietic stem and progenitor cell subpopulations in bone marrow or cord blood after treatment with Eltrombopag.

Methodology:

-

Cell Preparation: Isolate mononuclear cells from human bone marrow aspirates or cord blood using density gradient centrifugation (e.g., Ficoll-Paque).[17]

-

CD34+ Enrichment (Optional but Recommended): Purify CD34+ cells using magnetic-activated cell sorting (MACS) beads to enrich for the stem and progenitor cell population.[17]

-

Antibody Staining: Resuspend a known number of cells (e.g., 1x10^6) in a staining buffer (e.g., PBS with 2% FBS). Add a cocktail of fluorescently-conjugated monoclonal antibodies to identify specific HSC subpopulations. A typical panel might include: CD34, CD38, CD45RA, CD90, and CD49f.[17]

-

Incubation: Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Acquisition: Acquire the stained cells on a multi-color flow cytometer. Collect a sufficient number of events (e.g., at least 100,000) for accurate analysis of rare populations.

-

Data Analysis: Use flow cytometry analysis software to gate on the populations of interest. For example:

-

Quantification: Express the results as a percentage of the parent population or as an absolute cell count.

4.3. Protocol: Colony-Forming Unit (CFU) Assay

Objective: To assess the functional capacity of HSCs to proliferate and differentiate into various hematopoietic lineages after Eltrombopag treatment.

Methodology:

-

Cell Preparation: Obtain a single-cell suspension of mononuclear cells or purified CD34+ cells as described above.

-

Plating: Plate a specific number of cells (e.g., 1,000-5,000 CD34+ cells) in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different colony types. The medium can be supplemented with or without Eltrombopag.[17][21]

-

Incubation: Culture the plates in a humidified incubator at 37°C with 5% CO2 for 14 days.[17]

-

Colony Identification and Counting: After the incubation period, identify and count the different types of colonies under an inverted microscope based on their morphology. Common colony types include:

-

CFU-GM: Granulocyte, macrophage colonies

-

BFU-E: Burst-forming unit-erythroid

-

CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies

-

-

Data Analysis: Express the results as the number of colonies per number of cells plated. Compare the colony-forming potential of cells treated with Eltrombopag to untreated controls.

This guide synthesizes current knowledge on the dual signaling mechanisms of Eltrombopag in hematopoietic stem cells. The combined actions of TPO-R agonism and iron chelation provide a powerful stimulus for hematopoiesis, offering a compelling explanation for its broad clinical efficacy. The provided protocols offer a framework for further investigation into this multifaceted drug, aiding in the ongoing development of therapies for bone marrow failure syndromes.

References

- 1. Eltrombopag and improved hematopoiesis in refractory aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. community.the-hospitalist.org [community.the-hospitalist.org]

- 5. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarly.unair.ac.id [scholarly.unair.ac.id]

- 7. Eltrombopag: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eltrombopag maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]

- 15. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IN VIVO EFFECTS OF ELTROMBOPAG ON THE EXPANSION OF HEMATOPOIETIC STEM AND PROGENITOR CELLS IN APLASTIC ANAEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 18. haematologica.org [haematologica.org]

- 19. frontiersin.org [frontiersin.org]

- 20. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Eltrombopag Preserves the Clonogenic Potential of Hematopoietic Stem Cells During Treatment With Antithymocyte Globulin in Patients With Aplastic Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Eltrombopag Olamine: A Technical Guide for Researchers

An In-depth Exploration of the Synthetic Pathways and Mechanism of Action of a Key Thrombopoietin Receptor Agonist

Abstract

Eltrombopag olamine, a small-molecule thrombopoietin (TPO) receptor agonist, represents a significant advancement in the treatment of thrombocytopenia. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound for research purposes. It details the key chemical transformations and experimental protocols necessary for its laboratory-scale synthesis, supported by quantitative data and analytical characterization. Furthermore, this document elucidates the mechanism of action of Eltrombopag, detailing its interaction with the c-Mpl receptor and the subsequent activation of intracellular signaling cascades that stimulate platelet production. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Eltrombopag was discovered through a collaborative research effort between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals. The development of an orally bioavailable, small-molecule TPO receptor agonist was a key objective to provide a more convenient treatment option for patients with chronic immune thrombocytopenia (ITP) and other conditions characterized by low platelet counts. The discovery process involved high-throughput screening of extensive compound libraries to identify non-peptide molecules that could mimic the action of endogenous thrombopoietin. Eltrombopag emerged as a lead candidate due to its potent and selective agonist activity at the human TPO receptor (c-Mpl). Subsequent preclinical and clinical development was undertaken by GSK, leading to its eventual approval by regulatory agencies for various indications.

Mechanism of Action

Eltrombopag exerts its therapeutic effect by acting as a thrombopoietin receptor agonist. Unlike endogenous TPO, which binds to the extracellular domain of the c-Mpl receptor, Eltrombopag is a non-peptide small molecule that interacts with the transmembrane domain of the receptor. This binding event induces a conformational change in the receptor, initiating a downstream signaling cascade.

The primary signaling pathway activated by Eltrombopag is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, receptor activation leads to the phosphorylation and activation of JAK2 and TYK2, which in turn phosphorylate STAT proteins, primarily STAT3 and STAT5. These phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. This ultimately results in an increased production and release of platelets into the circulation.

Figure 1: Eltrombopag Signaling Pathway.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling and final salt formation. The overall synthetic workflow is depicted below.

Figure 2: Synthetic Workflow for this compound.

Experimental Protocols

3.1.1. Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid

This key intermediate is synthesized via a Suzuki-Miyaura coupling followed by reduction.

-

Step 1: Suzuki-Miyaura Coupling to form 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid

-

To a solution of 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until completion, as monitored by TLC or HPLC.

-

After cooling, acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

-

Step 2: Reduction to 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid

-

Dissolve the 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, palladium on carbon (Pd/C) and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.

-

Alternatively, chemical reduction can be performed using reagents like hydrazine hydrate with a catalyst such as ferric hydroxide.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter off the catalyst and concentrate the solvent. The product can be precipitated by adjusting the pH and collected by filtration.

-

3.1.2. Synthesis of 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

-

A mixture of 3,4-dimethylphenylhydrazine hydrochloride, ethyl acetoacetate, and sodium acetate in glacial acetic acid is heated to reflux for an extended period (e.g., 24 hours).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

-

The organic layer is then dried and concentrated to yield the pyrazolone product.

3.1.3. Diazotization and Coupling to form Eltrombopag (Free Acid)

-

Cool a suspension of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid in an acidic aqueous medium (e.g., HCl in methanol/water) to 0-5 °C.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, dissolve 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the pyrazolone solution. The pH is typically adjusted with a base to facilitate the coupling reaction.

-

Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

-

The precipitated Eltrombopag free acid is collected by filtration, washed with water, and dried.

3.1.4. Formation and Purification of this compound

-

Suspend the crude Eltrombopag free acid in a suitable solvent such as methanol or a mixture of dimethyl sulfoxide (DMSO) and ethanol.

-

Add ethanolamine to the suspension and stir the mixture. The reaction can be heated to facilitate the salt formation.

-

The this compound salt typically precipitates upon cooling or addition of an anti-solvent.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to obtain the final product.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as DMSO/ethanol.

Quantitative Data

| Step | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity (HPLC) |

| Synthesis of Intermediate 1 | 2-Bromo-6-nitrophenol, 3-Carboxyphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 70-85% | >98% |

| Synthesis of Intermediate 2 | 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid | Pd/C, H₂ or Hydrazine hydrate/Fe(OH)₃ | 85-95% | >99% |

| Synthesis of Intermediate 3 | 3,4-Dimethylphenylhydrazine HCl, Ethyl acetoacetate | Sodium acetate, Acetic acid | 75-85% | >98% |

| Synthesis of Eltrombopag (Free Acid) | 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one | NaNO₂, HCl | 80-90% | >97% (crude) |

| Formation of this compound | Eltrombopag (Free Acid), Ethanolamine | - | >95% | >99.5% |

Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and purification methods employed.

Analytical Characterization

The identity and purity of synthesized this compound and its intermediates should be confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is crucial for determining the purity of the final product and for monitoring the progress of the reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compounds and to aid in their structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline form of this compound.

Conclusion

This technical guide provides a detailed overview of the discovery, mechanism of action, and synthesis of this compound for research applications. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory-scale preparation of this important therapeutic agent. A thorough understanding of its synthesis and biological activity is essential for further research and development in the field of hematology and drug discovery. Researchers are encouraged to consult the cited literature for more in-depth information and to adapt the described procedures as necessary for their specific research needs, while adhering to all appropriate laboratory safety protocols.

Eltrombopag Olamine and the Thrombopoietin Receptor: A Technical Guide to Binding Affinity, Kinetics, and Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag olamine is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist that has emerged as a significant therapeutic agent for the treatment of thrombocytopenia. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, eltrombopag interacts with the transmembrane domain of the receptor.[1][2] This unique binding mechanism initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, culminating in increased platelet production.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of eltrombopag with the TPO-R, details the experimental protocols used to elucidate these interactions, and visualizes the key signaling pathways involved.

Eltrombopag-TPO-R Binding Affinity and Kinetics

The direct measurement of the binding affinity and kinetics of small molecules to the transmembrane domain of receptors presents significant technical challenges.[4][5] Conventional methods like Surface Plasmon Resonance (SPR) are often difficult to apply in this context.[4][5] Consequently, precise quantitative data for the eltrombopag-TPO-R interaction is not extensively reported in publicly available literature. However, based on the functional activity and the binding affinities of other small molecules to transmembrane domains, the binding affinity (Kd) of eltrombopag for the TPO-R is estimated to be in the low micromolar to high nanomolar range.

Table 1: Estimated Binding Affinity and Kinetics of this compound with Thrombopoietin Receptor

| Parameter | Symbol | Estimated Value | Unit |

| Association Rate Constant | k_on | 10^4^ - 10^5^ | M^-1^s^-1^ |

| Dissociation Rate Constant | k_off | 10^-2^ - 10^-3^ | s^-1^ |

| Equilibrium Dissociation Constant | K_d | 0.1 - 10 | µM |

Note: The values presented in this table are estimations based on the typical range for small molecule-transmembrane protein interactions and the potent biological activity of eltrombopag. Further dedicated biophysical studies are required for precise determination.

Experimental Protocols

Determination of Binding Affinity and Kinetics (Theoretical Framework)

While specific protocols for eltrombopag-TPO-R binding are scarce, the following methodologies represent the standard approaches for characterizing such interactions.

2.1.1. Surface Plasmon Resonance (SPR)

SPR measures the real-time interaction between a ligand (eltrombopag) and an analyte (TPO-R) immobilized on a sensor chip. Due to the challenges of purifying and immobilizing a transmembrane receptor in its native conformation, a common strategy involves using cell membrane preparations or nanodiscs containing the receptor.[5]

-

Immobilization:

-

Isolate cell membranes from a cell line overexpressing the human TPO-receptor.

-

Alternatively, reconstitute purified full-length TPO-receptor into lipid nanodiscs.

-

Immobilize the membrane preparations or nanodiscs onto a sensor chip (e.g., CM5 chip) via amine coupling or capture-based methods.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

-

Inject the eltrombopag solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the binding of eltrombopag to the TPO-R.

-

After association, flow running buffer over the chip to measure the dissociation phase.

-

Regenerate the sensor surface with a low pH buffer or a specific regeneration solution.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (k_on), off-rate (k_off), and equilibrium dissociation constant (K_d).

-

2.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein in solution.

-

Sample Preparation:

-

Prepare a solution of purified TPO-R (potentially a soluble transmembrane domain construct) in a dialysis buffer.

-

Prepare a solution of this compound in the same buffer.

-

-

Titration:

-

Load the TPO-R solution into the sample cell of the calorimeter.

-

Load the eltrombopag solution into the injection syringe.

-

Perform a series of small injections of eltrombopag into the TPO-R solution.

-

-

Data Analysis:

-

Measure the heat released or absorbed after each injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

-

Functional Assays to Determine Downstream Signaling

2.2.1. Western Blot for Phosphorylation of STAT5 and ERK1/2

This assay quantifies the activation of key downstream signaling molecules following TPO-R stimulation by eltrombopag.[6][7]

-

Cell Culture and Treatment:

-

Culture a TPO-dependent cell line (e.g., Ba/F3-hTPO-R) or primary CD34+ hematopoietic stem and progenitor cells.[8][9]

-

Starve the cells of cytokines for 4-6 hours to reduce basal signaling.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and phospho-ERK1/2 (Thr202/Tyr204).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total STAT5 and total ERK1/2 as loading controls.

-

2.2.2. In Vitro Megakaryocyte Differentiation Assay

This assay assesses the ability of eltrombopag to induce the differentiation of progenitor cells into mature megakaryocytes.[8][9]

-

Cell Culture:

-

Isolate CD34+ cells from human cord blood or bone marrow.[8]

-

Culture the CD34+ cells in a serum-free medium supplemented with cytokines (e.g., SCF, TPO) to promote megakaryocytic differentiation.

-

-

Eltrombopag Treatment:

-

Add different concentrations of this compound to the culture medium at the initiation of the culture or at a specific time point.

-

-

Analysis of Differentiation:

-

After 10-14 days of culture, harvest the cells.

-

Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

-

Analyze the percentage of CD41a+/CD42b+ cells by flow cytometry to quantify the extent of megakaryocyte differentiation.

-

Signaling Pathways

Upon binding to the transmembrane domain of the TPO-R, eltrombopag induces a conformational change in the receptor, leading to the activation of associated Janus kinases (JAKs), primarily JAK2 and TYK2. This initiates two major downstream signaling cascades: the JAK-STAT pathway and the MAPK/ERK pathway.[3][10][11][12]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct route for signal transduction from the cell surface to the nucleus.

Caption: Eltrombopag-induced JAK-STAT signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by eltrombopag that contributes to cell proliferation and survival.

Caption: Eltrombopag-induced MAPK/ERK signaling pathway.

Conclusion

This compound represents a significant advancement in the treatment of thrombocytopenia through its unique interaction with the transmembrane domain of the thrombopoietin receptor. While direct quantitative measurements of its binding affinity and kinetics are challenging, functional assays clearly demonstrate its potent agonistic activity. The activation of the JAK-STAT and MAPK signaling pathways by eltrombopag leads to the stimulation of megakaryopoiesis and an increase in platelet counts. Further research employing advanced biophysical techniques will be invaluable in precisely defining the binding characteristics of eltrombopag and other small-molecule agonists that target transmembrane domains, paving the way for the development of next-generation therapeutics.

References

- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Label-Free Quantification of Small Molecule Binding to Membrane Proteins on Single Cells by Tracking Nanometer-Scale Cellular Membrane Deformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New immobilization strategy enables reliable surface plasmon resonance analysis of membrane proteins | EurekAlert! [eurekalert.org]

- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]

- 8. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Switching thrombopoietin receptor agonist treatments in patients with primary immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]

Eltrombopag Olamine's In Vitro Pharmacodynamics: A Deep Dive into Human Cell Line Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of eltrombopag olamine, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as an in-depth resource for understanding the cellular mechanisms of this therapeutic agent.

Core Mechanism of Action: TPO-R Agonism and Downstream Signaling

Eltrombopag interacts with the transmembrane domain of the human thrombopoietin receptor (c-Mpl), initiating a signaling cascade that mimics the effects of endogenous thrombopoietin (TPO).[1][2][3][4] This interaction triggers the proliferation and differentiation of megakaryocytes from hematopoietic progenitor cells, ultimately leading to increased platelet production.[1][4][5] In vitro studies have been crucial in elucidating the specific molecular pathways involved in this process.

Upon binding to c-Mpl, eltrombopag induces the activation of several key intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][6][7]

Signaling Pathway Activation

The activation of these pathways is a critical step in mediating the effects of eltrombopag. The following diagram illustrates the primary signaling cascades initiated by eltrombopag binding to the TPO receptor.

Quantitative Effects on Megakaryopoiesis and Cell Proliferation

The in vitro effects of eltrombopag have been quantified in various human cell lines, demonstrating its potency in stimulating megakaryopoiesis and, in some contexts, inhibiting the proliferation of certain cancer cell lines.

| Cell Line/System | Eltrombopag Concentration | Observed Effect | Reference |

| Human Cord Blood-Derived HSCs | 50 - 2000 ng/mL | Dose-dependent increase in megakaryocyte differentiation and proplatelet formation. | [6] |

| Human Cord Blood-Derived HSCs | 200, 500, 2000 ng/mL | Increased phosphorylation of AKT and ERK1/2. | [6] |

| Human Cord Blood-Derived HSCs | 500 - 2000 ng/mL | 4-fold increase in proplatelet formation compared to 10 ng/mL TPO. | [7] |

| CD34+ cells from MDS patients | 0.1 µg/mL | Significant increase in the number of megakaryocytic colonies. | [8] |

| CD34+ cells from healthy donors | 0.1 µg/mL | Significant increase in the number of megakaryocytic colonies. | [8] |

| CD34+ cells from MDS patients and healthy controls | Not specified | Increased number of CFU-Mk. | [9] |

| TPO-dependent cell lines (N2C-Tpo) | 30 µM | Activation of STAT5. | [1] |

| TPO-dependent cell lines (N2C-Tpo) | 10 µM | Activation of p42/44 MAPK. | [1] |

| Solid tumor cell lines (e.g., NSCLC, hepatocellular carcinoma) | IC50 = 5.7 to 14 µg/mL | Decreased proliferation. | [10] |

| Hematologic tumor cell lines (11 of 13 lines) | IC50 = 5.6 to 15.4 µg/mL | Decreased proliferation. | [10] |

| Ewing sarcoma cell lines | IC50 = 2.7 to 10.6 µM | Inhibition of cell growth. | [11] |

| Pancreatic cancer cells (PANC1, AsPC1, CFPAC1) | Not specified | Enhanced SDC4-associated MAPK signaling and macropinocytosis. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summaries of key experimental protocols used to assess the pharmacodynamics of eltrombopag.

In Vitro Megakaryocyte Differentiation Assay

This assay is fundamental to evaluating the primary therapeutic effect of eltrombopag.

Detailed Steps:

-

Cell Isolation: Hematopoietic stem cells (HSCs) are isolated from human umbilical cord blood or bone marrow using CD34+ magnetic beads.[6][9]

-

Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium supplemented with a cocktail of cytokines to support initial proliferation and differentiation.

-

Eltrombopag Treatment: Eltrombopag is added to the culture medium at various concentrations, typically ranging from 50 ng/mL to 2000 ng/mL.[6] A positive control with recombinant human TPO (rHuTPO) is often included.[6]

-

Incubation: The cells are cultured for an extended period, generally 13 to 14 days, to allow for megakaryocyte maturation.[6][7]

-

Analysis:

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers such as CD41, CD42b, and CD61 to quantify the percentage of mature megakaryocytes.[6] DNA content is also analyzed to assess ploidy.[6]

-

Microscopy: Morphological assessment and quantification of proplatelet-forming megakaryocytes are performed.[6]

-

Western Blotting: To investigate signaling pathway activation, cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of STAT3, STAT5, AKT, and ERK1/2.[6][7]

-

Cell Proliferation and Viability Assays

To assess the impact of eltrombopag on cancer cell lines, standard proliferation and viability assays are employed.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., solid tumor or hematologic malignancy lines) are seeded in 96-well plates at a predetermined density.[10]

-

Treatment: Cells are treated with a range of eltrombopag concentrations for a specified duration, typically 72 hours.[10]

-

Proliferation/Viability Measurement:

-

³H-Thymidine Incorporation: For hematologic cell lines, proliferation is often measured by the incorporation of radioactive thymidine into newly synthesized DNA.[10]

-

CellTiter-Glo® Luminescent Cell Viability Assay: For solid tumor cell lines, this assay measures ATP levels as an indicator of metabolically active cells.[10]

-

MTT or XTT Assays: These colorimetric assays measure mitochondrial reductase activity to determine cell viability.

-

Non-Canonical Mechanisms of Action

Recent research has uncovered additional, TPO-R-independent mechanisms of action for eltrombopag, particularly in the context of cancer cell lines.

Iron Chelation

In several types of cancer cells, including Ewing sarcoma and leukemia, eltrombopag has been shown to exert anti-proliferative effects through the chelation of intracellular iron.[11][13] This depletion of iron can impair DNA replication and induce cell cycle arrest and apoptosis.[11] This effect is independent of TPO-R expression.[11]

Modulation of Immune Responses

In vitro studies have also suggested that eltrombopag can modulate immune cell function. For instance, it has been shown to promote a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in the context of immune thrombocytopenia (ITP).[14][15] This immunomodulatory effect may contribute to its therapeutic efficacy in autoimmune disorders.

Conclusion

The in vitro pharmacodynamics of this compound are multifaceted, extending beyond its primary role as a TPO-R agonist. While its potent stimulation of megakaryopoiesis via the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways is well-established, its TPO-R-independent effects, such as iron chelation and immunomodulation, are emerging as important areas of research. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further investigation into the diverse cellular activities of this significant therapeutic agent.

References

- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic/ pharmacodynamic modelling of eltrombopag in healthy volunteers and subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [benchchem.com]

- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro effect of eltrombopag alone and in combination with azacitidine on megakaryopoiesis in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Eltrombopag inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effects of Eltrombopag on In Vitro Macrophage Polarization in Pediatric Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltrombopag Olamine's Impact on Megakaryocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular effects of eltrombopag olamine on gene expression in megakaryocytes. Eltrombopag, a small-molecule thrombopoietin (TPO) receptor agonist, is a crucial therapeutic agent for treating thrombocytopenia. Understanding its influence on the transcriptome of megakaryocytes is paramount for optimizing its clinical application and developing next-generation thrombopoietic agents. This document provides a comprehensive overview of the signaling pathways activated by eltrombopag, detailed experimental methodologies for studying its effects, and a quantitative summary of its impact on gene expression.

Introduction

This compound stimulates megakaryopoiesis and subsequent platelet production by binding to the transmembrane domain of the c-Mpl receptor (thrombopoietin receptor), initiating a cascade of intracellular signaling.[1][2] This interaction mimics the effects of endogenous thrombopoietin (TPO), leading to the proliferation and differentiation of megakaryocyte progenitor cells.[1][2] This guide delves into the specific transcriptomic changes induced by eltrombopag, providing a molecular blueprint of its mechanism of action.

Signaling Pathways Activated by Eltrombopag

Eltrombopag binding to the c-Mpl receptor triggers three primary signaling pathways that converge on the nucleus to modulate gene expression essential for megakaryocyte development and platelet formation.[3][4]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway is a critical signaling cascade in hematopoiesis. Upon eltrombopag binding, JAK2 is activated, leading to the phosphorylation and activation of STAT3 and STAT5.[3][4] These activated STAT proteins translocate to the nucleus and act as transcription factors, upregulating genes involved in megakaryocyte differentiation and survival.[3]

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is crucial for cell survival, proliferation, and growth. Eltrombopag stimulates this pathway, leading to the activation of AKT, which in turn regulates various downstream targets to promote megakaryocyte maturation and inhibit apoptosis.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway plays a significant role in cell differentiation and proliferation. Eltrombopag-induced activation of the ERK1/2 signaling molecules is essential for proper proplatelet formation.[3][4]

Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the effects of eltrombopag on megakaryocyte gene expression.

In Vitro Megakaryocyte Differentiation

A common method for generating megakaryocytes for in vitro studies involves the differentiation of CD34+ hematopoietic stem cells.[3][5][6]

Protocol:

-

Isolation of CD34+ Cells: CD34+ hematopoietic stem cells are isolated from human umbilical cord blood using magnetic cell sorting technology.[5]

-

Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium supplemented with cytokines to promote differentiation towards the megakaryocytic lineage. A typical culture duration is 13 days.[3][6]

-

Eltrombopag Treatment: Differentiated megakaryocytes are treated with various concentrations of eltrombopag (e.g., 200, 500, 2000 ng/mL). Recombinant human TPO (rHuTPO) is often used as a positive control.[3]

-

Analysis: Following treatment, cells are harvested for downstream analysis, including RNA extraction for gene expression profiling.

Gene Expression Analysis

Transcriptomic analysis of eltrombopag-treated megakaryocytes has been performed using both RNA sequencing and microarray technologies.

3.2.1. RNA Sequencing (3'-end Sequencing for Expression Quantification - 3SEQ)

Protocol:

-

Sample Collection and RNA Extraction: Whole blood samples are collected from patients before and during eltrombopag treatment. Total RNA is then extracted.[4]

-

Globin mRNA Depletion: To enrich for mRNA from other cell types, globin mRNA, which is highly abundant in whole blood, is depleted.[4]

-

Library Preparation and Sequencing: 3SEQ libraries are prepared, which focus on sequencing the 3'-end of transcripts for accurate quantification. High-throughput sequencing is then performed.[4]

-

Data Analysis: Sequencing reads are mapped to a reference genome (e.g., hg19). Gene expression levels are quantified, and differential expression analysis is performed using algorithms like SAMseq to identify genes significantly affected by eltrombopag treatment.[4]

3.2.2. Microarray Analysis

Protocol:

-

RNA Isolation and Labeling: Total RNA is isolated from patient samples and labeled with fluorescent dyes.

-

Hybridization: The labeled RNA is hybridized to a microarray chip containing probes for thousands of genes.

-

Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of the respective gene.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between pre-treatment and on-treatment samples.

Quantitative Gene Expression Analysis

Transcriptomic studies have identified a significant number of genes that are differentially expressed in response to eltrombopag treatment. The following tables summarize the key findings from these studies.

Genes Upregulated by Eltrombopag in Responders (1-Week Treatment)

A study utilizing 3SEQ on whole blood from ITP patients identified 208 genes induced in responders after one week of eltrombopag treatment.[4] A selection of these genes, particularly those relevant to megakaryopoiesis and platelet function, is presented below.

| Gene Symbol | Gene Name | Putative Function in Megakaryopoiesis/Platelets |

| Transcription Factors & Regulators | ||

| GATA1 | GATA Binding Protein 1 | Master regulator of megakaryopoiesis and erythropoiesis. |

| NF-E2 | Nuclear Factor, Erythroid 2 | Essential for terminal megakaryocyte differentiation and platelet formation.[3] |

| RUNX1 | Runt-Related Transcription Factor 1 | Key regulator of hematopoietic stem cell differentiation and megakaryopoiesis.[3] |

| Platelet-Specific & Adhesion Molecules | ||

| ITGA2B | Integrin Subunit Alpha 2b | Component of the platelet GPIIb/IIIa receptor, crucial for platelet aggregation.[4] |

| ITGB3 | Integrin Subunit Beta 3 | Component of the platelet GPIIb/IIIa receptor. |

| GP1BA | Glycoprotein Ib Platelet Subunit Alpha | Component of the GPIb-IX-V receptor for von Willebrand factor. |

| GP9 | Glycoprotein IX Platelet | Component of the GPIb-IX-V receptor. |

| PF4 | Platelet Factor 4 | Chemokine stored in platelet alpha-granules, involved in hemostasis and inflammation.[4] |

| PPBP | Pro-Platelet Basic Protein | Precursor to several chemokines stored in alpha-granules.[4] |

| Signaling & Other Molecules | ||

| MYL9 | Myosin Light Chain 9 | Involved in platelet contraction and shape change. |

| F13A1 | Coagulation Factor XIII A Chain | Stabilizes fibrin clots. |

| NRGN | Neurogranin | Calmodulin-binding protein, present in platelets.[4] |

Note: This table is a curated summary. For a complete list of the 208 induced genes, refer to the supplementary materials of the original publication.[4]

Overexpressed Genes in Eltrombopag-Treated ITP Patients (Microarray Analysis)

A microarray study on ITP patients treated with eltrombopag identified the overexpression of genes involved in hematopoiesis, platelet activation, and degranulation.[1]

| Gene Category | Overexpressed Genes |

| Megakaryocyte Differentiation & Hematopoiesis | Transcription factors, PPBP, ITGB3, ITGA2B, F13A1, MYL9 |

| Platelet Activation & Degranulation | PPBP, ITGB3, ITGA2B, F13A1, MYL9 |

| RUNX1 Regulated Genes | GP1BA, PF4, ITGA2B, MYL9, HIST1H4H, HIST1H2BH |

Conclusion

This compound exerts a profound effect on the gene expression profile of megakaryocytes, driving their differentiation and maturation to increase platelet production. This is achieved through the activation of the c-Mpl receptor and its downstream JAK/STAT, PI3K/AKT, and MAPK/ERK signaling pathways. Transcriptomic analyses have revealed the upregulation of a suite of genes crucial for megakaryopoiesis and platelet function, including key transcription factors and platelet-specific genes. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further elucidate the molecular mechanisms of eltrombopag and to develop novel therapies for thrombocytopenic disorders. Further research focusing on single-cell transcriptomics of megakaryocytes treated with eltrombopag could provide even greater resolution into the heterogeneity of cellular responses and the precise temporal regulation of gene expression during megakaryopoiesis.

References

- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Semantic Scholar [semanticscholar.org]

- 2. haematologica.org [haematologica.org]

- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]

- 5. haematologica.org [haematologica.org]

- 6. Refractoriness to eltrombopag in adult primary immune thrombocytopenia: utility of next-generation sequencing techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Peptide Agonist Nature of Eltrombopag Olamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Eltrombopag olamine, a first-in-class, orally bioavailable, non-peptide thrombopoietin receptor (TPO-R) agonist. It details the unique molecular interactions, downstream signaling cascades, and key experimental findings that define its mechanism of action.

Introduction

This compound is a small-molecule agonist of the thrombopoietin receptor (c-Mpl) developed for the treatment of thrombocytopenia.[1] Unlike endogenous thrombopoietin (TPO) and first-generation recombinant TPO mimetics, Eltrombopag is a non-peptide synthetic compound.[2] This structural difference circumvents the issue of antibody formation against endogenous TPO and allows for oral administration.[2][3] Clinically, Eltrombopag is utilized to stimulate megakaryopoiesis—the process of megakaryocyte development and platelet production—in conditions such as immune thrombocytopenia (ITP) and severe aplastic anemia.[4][5]

Core Mechanism of Action: A Non-Competitive Agonist

The central feature of Eltrombopag's mechanism is its unique binding site on the TPO receptor. While the native ligand, TPO, and peptide-based agonists like Romiplostim bind to the extracellular domain of the receptor, Eltrombopag interacts with the transmembrane domain.[2][3][6] This interaction is species-specific, showing activity in human and chimpanzee cells, which is attributed to the presence of a critical histidine residue (His499) in the transmembrane region of the human TPO-R.[1]

This distinct binding site means that Eltrombopag does not compete with endogenous TPO.[1] Consequently, their effects on receptor activation can be additive, allowing Eltrombopag to stimulate platelet production even in the presence of circulating endogenous TPO.[1][7] Upon binding, Eltrombopag is believed to induce a conformational change in the receptor, promoting the dimerization and activation necessary for intracellular signal transduction.[6]

Downstream Signaling Pathways

Activation of the TPO receptor by Eltrombopag initiates several key intracellular signaling cascades that are crucial for the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[8][9]

JAK-STAT Pathway

The primary and most well-documented pathway activated by Eltrombopag is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2][3] Binding of Eltrombopag leads to the activation of the receptor-associated tyrosine kinase JAK2, which in turn phosphorylates STAT proteins, primarily STAT3 and STAT5.[1][4] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes essential for megakaryocyte development and survival.[8][10]

MAPK and PI3K/AKT Pathways

In addition to the JAK-STAT pathway, Eltrombopag also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically activating ERK1/2.[1][4] Activation of MAPK signaling is known to play a role in cell proliferation and differentiation. Some studies have also demonstrated that Eltrombopag treatment leads to the phosphorylation and activation of the PI3K/AKT pathway, which is critical for promoting cell survival and maturation.[4][11] However, other reports suggest that, unlike TPO, Eltrombopag may not activate the AKT pathway, indicating potential differences in signaling compared to the endogenous ligand.[1][12] This discrepancy may reflect cell-type-specific or experimental condition differences.

Caption: Eltrombopag binds to the TPO-R transmembrane domain, activating JAK-STAT and MAPK pathways.

Quantitative Pharmacological Data

The biological activity of Eltrombopag has been quantified in numerous in vitro and in vivo studies. The tables below summarize key pharmacological parameters.

Table 1: In Vitro Activity of Eltrombopag

| Assay Type | Cell Line / System | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Proliferation Assay (BrdU) | BAF3/hTpoR cells | EC₅₀ | 0.03 µM | [1] |

| Reporter Gene Assay | BAF3/IRF-1/hTpoR cells | EC₅₀ | 0.27 µM | [13] |

| Megakaryocyte Differentiation | Human Bone Marrow CD34⁺ cells | EC₅₀ | 0.1 µM | [1] |

| Megakaryocyte Differentiation | Bone Marrow Precursor Cells | EC₅₀ | 30 - 300 nM | [1] |

| Anti-Apoptotic Effect | N2C-Tpo cells (Caspase Assay) | Effective Concentration | > 0.03 µM |[1] |

Table 2: In Vivo / Clinical Platelet Response to Eltrombopag

| Study Population | Dose | Outcome | Reference(s) |

|---|---|---|---|